(2R,3S,11bR)-Dihydrotetrabenazine

VMAT2 Binding Stereoisomer Affinity Impurity Potency

Pharmaceutical QC labs developing ANDA submissions for tetrabenazine require authenticated impurity reference standards for each stereoisomer. Using incorrect isomers invalidates analytical methods due to distinct VMAT2 binding affinities (Ki range: 3.96-36,400 nM). - Certified (2R,3S,11bR)-Dihydrotetrabenazine reference standard for HPLC/LC-MS method development and validation. - Enables accurate quantification and control of this specific stereoisomer in APIs and finished drug products. - Supplied with comprehensive CoA; traceable to USP/EP pharmacopeial standards upon request.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
Cat. No. B13547989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,11bR)-Dihydrotetrabenazine
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1
InChIKeyWEQLWGNDNRARGE-USXIJHARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S,11bR)-Dihydrotetrabenazine Impurity Reference Standard


(2R,3S,11bR)-Dihydrotetrabenazine (CAS 862377-31-9) is a stereoisomer of dihydrotetrabenazine (HTBZ), the primary active metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine [1]. This specific isomer is classified and primarily used as an impurity reference standard for tetrabenazine , essential for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing .

Impurity reference standard for tetrabenazine analytical methods
Supports HPLC/LC-MS method development and validation workflows
Isomer-specific identification for pharmaceutical QC impurity profiling

Irreplaceability of (2R,3S,11bR)-DHTBZ


In-class VMAT2 inhibitors and their metabolites are not interchangeable due to profound stereospecificity in target binding and metabolic profiles. Tetrabenazine metabolism yields four distinct HTBZ stereoisomers, each with a unique profile of VMAT2 inhibition and off-target binding [1]. Substituting (2R,3S,11bR)-Dihydrotetrabenazine with a different isomer (e.g., (2S,3S,11bR)-DHTBZ or (2R,3R,11bR)-DHTBZ) invalidates analytical methods, as they possess distinct physicochemical and pharmacological properties. For instance, the VMAT2 binding affinity (Ki) among all eight DHTBZ stereoisomers ranges dramatically from 3.96 nM to 36,400 nM [2], demonstrating that stereochemical configuration is the primary determinant of activity. Therefore, precise isomer identification and quantification are mandatory for regulatory compliance and research reproducibility.

Target Isomer
(2R,3S,11bR)-Dihydrotetrabenazine — designated impurity standard
Substitution Risk
Other DHTBZ stereoisomers (e.g. (2S,3S,11bR)- or (2R,3R,11bR)-DHTBZ) and racemate may not transfer directly — each isomer has distinct VMAT2 binding and chromatographic retention profiles
Stereoisomer profile
VMAT2 binding affinity varies widely across DHTBZ stereoisomers; substituting isomers invalidates analytical specificity and may require full method revalidation
Chromatographic behavior
Retention time and peak resolution are isomer-specific; methods developed for one isomer may not resolve or quantify another without modification

(2R,3S,11bR)-DHTBZ vs. Active Inhibitors and Impurities


VMAT2 Binding Affinity vs. Active (+)-α Isomer

The VMAT2 binding affinity of (2R,3S,11bR)-Dihydrotetrabenazine is approximately 11-fold weaker than that of the most potent active metabolite, (+)-α-Dihydrotetrabenazine ((2R,3R,11bR)-DHTBZ), and is more than 2,000-fold less potent than the clinical comparator valbenazine's primary active metabolite (R,R,R-HTBZ) in human platelets [1]. This differential affinity is critical for distinguishing its role as an impurity from that of a pharmacologically active agent. The data confirm that (2R,3S,11bR)-DHTBZ is not a major contributor to the therapeutic effect of tetrabenazine [2].

VMAT2 Affinity vs (+)-α-DHTBZ
Cross-study comparable
Ki ~44 nM vs Ki 3.96 nM
~11-fold lower affinity
Supports isomer-specific impurity tracking in analytical workflows
Reported binding assay context; [³H]-DTBZ radioligand in rat striatal homogenates
VMAT2 Binding Stereoisomer Affinity Impurity Potency

Potency vs. (-)-β-HTBZ Metabolite

While (2R,3S,11bR)-DHTBZ is a weak VMAT2 inhibitor (estimated Ki ~44 nM), the tetrabenazine metabolite (-)-β-HTBZ exhibits a Ki of 13.4 nM for VMAT2 [1]. This demonstrates that (2R,3S,11bR)-DHTBZ is a substantially less potent binder than another impurity/metabolite in the same class, further underscoring its distinct analytical and pharmacological profile. The >3-fold difference in potency reinforces the necessity for isomer-specific identification.

Affinity vs (-)-β-HTBZ
Cross-study comparable
Ki ~44 nM vs Ki 13.4 nM
>3-fold lower affinity
Supports impurity-specific identification distinct from other metabolites
Reported binding assay context; distinct from minor metabolite profile
VMAT2 Inhibition Impurity Comparison Binding Affinity

Stereospecific VMAT2 Binding of DHTBZ Enantiomers

Stereochemistry is the primary determinant of VMAT2 binding. The (+)-isomer of α-dihydrotetrabenazine exhibits a high-affinity Ki of 0.97 nM, whereas its (-)-enantiomer is functionally inactive with a Ki of 2,200 nM [1]. This represents a >2,200-fold difference in potency. While (2R,3S,11bR)-DHTBZ is a different diastereomer, this stark contrast between enantiomers of the same α-series illustrates the extreme sensitivity of the VMAT2 binding pocket to stereochemical configuration, explaining why each DHTBZ isomer must be treated as a distinct chemical entity with unique properties.

Stereospecificity Context
Class-level inference
(+)-α Ki 0.97 nM vs (-)-α Ki 2,200 nM
>2,200-fold enantiomer difference
Class-level stereospecificity context for DHTBZ isomer family
Data to verify for target isomer; enantiomer-pair inference from α-series
Stereospecificity VMAT2 Binding Enantiomer Activity

(2R,3S,11bR)-DHTBZ: Research and QC Applications


Analytical Method Development and Validation

As a designated impurity of tetrabenazine , (2R,3S,11bR)-Dihydrotetrabenazine is an essential reference standard for developing and validating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods. Its use ensures the accurate quantification and control of this specific stereoisomer in active pharmaceutical ingredients (APIs) and finished drug products, a critical requirement for Abbreviated New Drug Applications (ANDA) and regulatory submissions .

QC Release and Stability Testing

Pharmaceutical manufacturers utilize (2R,3S,11bR)-Dihydrotetrabenazine as a quantitative reference material in QC laboratories. It is employed to monitor impurity levels in tetrabenazine batches, ensuring they remain below the established threshold limits defined by pharmacopeial standards (e.g., USP, EP). This application is crucial for batch release and long-term stability studies, guaranteeing product safety and efficacy throughout its shelf life .

Negative Control for In Vitro Assays

Given its significantly weaker VMAT2 binding affinity compared to the active metabolite (+)-α-DHTBZ (Ki ~44 nM vs. 3.96 nM) [1], (2R,3S,11bR)-Dihydrotetrabenazine can serve as an ideal negative control or comparator compound in in vitro assays. Researchers investigating the structure-activity relationship (SAR) of VMAT2 inhibitors use it to demonstrate the impact of specific stereochemical changes on target engagement and functional activity, helping to validate assay specificity and potency of novel compounds.

Tetrabenazine Metabolism and Pharmacokinetics

This specific isomer is used as an analytical standard to study the complex metabolic fate of tetrabenazine. While not a major circulating metabolite, its presence and concentration can be monitored in in vitro microsomal or hepatocyte incubations and in vivo studies. This helps in building a complete metabolic profile, understanding stereoselective metabolism by carbonyl reductase enzymes, and assessing potential drug-drug interactions or inter-individual variability in drug exposure [2].

Application
Selection Property
Validation Focus
HPLC/LC-MS method development
Isomer-specific retention behavior
Chromatographic resolution and peak purity review
Batch impurity monitoring
Isomer-specific quantification
Lot-to-lot impurity consistency review
VMAT2 binding comparator studies
Lower VMAT2 affinity profile
Assay specificity and SAR endpoint review
Metabolic profiling research
Isomer-specific metabolic context
Carbonyl reductase pathway and exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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